(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid (2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20352953
InChI: InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1
SMILES:
Molecular Formula: C9H15NO5
Molecular Weight: 217.22 g/mol

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

CAS No.:

Cat. No.: VC20352953

Molecular Formula: C9H15NO5

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid -

Specification

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
IUPAC Name (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid
Standard InChI InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1
Standard InChI Key ZAAGFPCWFSEKCQ-NTSWFWBYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CO[C@H]1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1COC1C(=O)O

Introduction

Structural and Stereochemical Features

Core Architecture

The compound’s structure centers on a four-membered oxetane ring, which introduces significant ring strain (approximately 106 kJ/mol) compared to larger cyclic ethers. This strain influences both reactivity and conformational rigidity . The (2R,3S) stereochemistry ensures precise spatial arrangement of the Boc-protected amine at C3 and the carboxylic acid at C2, enabling selective interactions in synthetic pathways .

Hydrogen-Bonding and Steric Effects

The oxetane oxygen participates in hydrogen bonding, while the Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) provides steric shielding to the amine, preventing undesired nucleophilic attacks during peptide coupling . The carboxylic acid moiety (COOH\text{COOH}) enhances solubility in polar solvents and facilitates salt formation, critical for purification .

Synthetic Methodologies

Rhodium-Catalyzed O–H Insertion and Cyclization

A high-yielding route involves rhodium(II)-catalyzed O–H insertion of diazo compounds with 2-bromoethanol, followed by base-mediated cyclization (e.g., LiHMDS in THF at 0°C) . For example, diazo ester 1a reacts with 2-bromoethanol to form intermediate 2a, which cyclizes to oxetane 3a in 93% yield (Table 1) .

Table 1: Synthesis of Oxetane Derivatives via Rhodium Catalysis

EntryDiazo CompoundProductYield (%)
11a (R = Ph)3a93
21b (R = Weibreb amide)3b89

Strecker and Henry Reactions

Alternative approaches utilize Strecker synthesis with TMSCN and amines to introduce amino groups, or Henry reactions with nitroalkanes to generate β-nitro alcohols, which are subsequently cyclized . For instance, treatment of oxetan-3-one with nitromethane under Henry conditions yields 3-nitrooxetane-3-carboxylic acid, a precursor to Boc-protected derivatives .

Resolution of Racemates

Chiral resolution via enzymatic hydrolysis or chromatography is often required to isolate the (2R,3S) enantiomer from racemic mixtures .

Applications in Peptide Synthesis and Drug Discovery

Boc Deprotection and Amide Bond Formation

The Boc group is cleaved under acidic conditions (e.g., TFA in DCM), exposing the primary amine for coupling with activated carboxylic acids . The oxetane ring remains intact under mild deprotection conditions, as demonstrated by the stability of 14 after TFA treatment (Scheme 2c) .

Bioisosteric Replacement

Oxetanes serve as carbonyl or carboxylic acid bioisosteres, improving metabolic stability and membrane permeability. For example, oxetane-3-ol mimics carboxylic acids in kinase inhibitors, reducing ionization while maintaining hydrogen-bonding capacity .

Fragment-Based Drug Design

The compound’s compact structure and polarity make it a valuable fragment in lead optimization. Its clogP\text{clogP} of 0.8 and polar surface area (85 Ų) align with Lipinski’s criteria for oral bioavailability .

Mechanistic Insights and Reactivity

Acid-Catalyzed Isomerization

Under acidic or thermal conditions, oxetane-carboxylic acids undergo isomerization to γ-lactones via ring opening and recyclization (Scheme 3) . For example, heating 3a in dioxane/water at 100°C yields lactone 3b (87% conversion) .

Equation 1: Isomerization to γ-Lactone

Oxetane-2-carboxylic acidΔγ-Lactone+H2O\text{Oxetane-2-carboxylic acid} \xrightarrow{\Delta} \gamma\text{-Lactone} + \text{H}_2\text{O}

Photoredox Decarboxylation

Visible-light-mediated decarboxylation using Ir(ppy)₃ as a photocatalyst generates oxetane radicals, which participate in [2+2] cycloadditions with alkenes, bypassing UV-mediated Paternò-Büchi reactions .

Comparative Analysis with Related Oxetanes

Table 2: Key Properties of Oxetane Derivatives

CompoundlogPPSA (Ų)Metabolic Stability (t₁/₂, h)
(2R,3S)-Boc-oxetane0.885>24
Oxetane-3-carboxylic acid −0.37512
3-Nitrooxetane 1.2956

Recent Advances and Future Directions

Photoredox Applications

The 2025 study by Huang et al. demonstrates visible-light-driven decarboxylation to form bicyclic ethers, expanding access to strained architectures .

Enzymatic Functionalization

Engineered transaminases and ketoreductases are being explored to introduce chirality in oxetane synthesis, reducing reliance on chiral resolution .

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